N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide

KCNQ2 inhibitor Kv7.2 electrophysiology Automated patch clamp

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide (CAS 899983-11-0, molecular weight 350.42 g/mol, C₂₁H₂₂N₂O₃) is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinoline core functionalized with an N1-cyclopropanecarbonyl group and a 4-methoxybenzamide substituent at the C6 position. The compound is commercially available in research-grade purity (≥90%) through specialized chemical suppliers.

Molecular Formula C21H22N2O3
Molecular Weight 350.418
CAS No. 899983-11-0
Cat. No. B2611590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide
CAS899983-11-0
Molecular FormulaC21H22N2O3
Molecular Weight350.418
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
InChIInChI=1S/C21H22N2O3/c1-26-18-9-6-14(7-10-18)20(24)22-17-8-11-19-16(13-17)3-2-12-23(19)21(25)15-4-5-15/h6-11,13,15H,2-5,12H2,1H3,(H,22,24)
InChIKeyBEYIGJQFSJZNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide (CAS 899983-11-0): Procurement-Relevant Bioactivity Profile and Target Engagement Data


N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide (CAS 899983-11-0, molecular weight 350.42 g/mol, C₂₁H₂₂N₂O₃) [1] is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinoline core functionalized with an N1-cyclopropanecarbonyl group and a 4-methoxybenzamide substituent at the C6 position [1]. The compound is commercially available in research-grade purity (≥90%) through specialized chemical suppliers [2]. Binding and functional assay data curated in authoritative databases identify this compound as an antagonist of the neuronal Kv7.2 (KCNQ2) and Kv7.2/Kv7.3 (KCNQ2/Q3) potassium channels with reported IC₅₀ values of 70 nM and 120 nM, respectively, as measured by automated patch clamp electrophysiology in CHO cells [3].

KCNQ2 (Kv7.2) and KCNQ2/Q3 heteromer antagonist — supports neuronal M-current and excitability studies
Tetrahydroquinoline-benzamide chemotype — provides structural orthogonality to ML252 (phenylacetamide) probe
Commercially available with documented research purity — supports batch-defined electrophysiology and screening workflows

Why KCNQ2 Pharmacological Tool Compounds Cannot Substitute for CAS 899983-11-0 without Loss of Profile Specificity


KCNQ2 (Kv7.2) potassium channel pharmacology is exquisitely sensitive to subtle structural variations within modulator chemotypes. Reference inhibitors such as linopirdine (KCNQ2 IC₅₀ ≈ 2.1–7.1 μM) and XE991 (KCNQ2 IC₅₀ ≈ 0.71 μM) [1] exhibit micromolar to high-nanomolar potency but lack the sub-100 nM potency and the precise KCNQ2 versus KCNQ2/Q3 heteromer selectivity profile observed for CAS 899983-11-0. Within the tetrahydroquinoline chemical series, positional isomerism of the methoxybenzamide attachment (C6 versus C7; CAS 898423-72-8) [2] can redirect biological activity toward entirely distinct targets such as COX-2 and iNOS inflammatory mediators [2], rather than maintaining KCNQ channel antagonist pharmacology. Even a seemingly minor shift of the methoxy group from para to ortho position (CAS 899983-19-8) is reported to confer anticancer rather than ion channel modulatory properties . These divergent pharmacological outcomes underscore that generic or positional-analog substitution without confirmatory electrophysiological profiling risks complete loss of the intended KCNQ2 antagonist activity.

Classical KCNQ blockers (linopirdine, XE991) exhibit lower potency and lack heteromer selectivity — they may not reproduce the target-engagement profile required for sub-100 nM KCNQ2 antagonism.
C7 positional isomer (CAS 898423-72-8) redirects activity toward COX-2/iNOS — methoxybenzamide attachment site determines KCNQ2 vs. inflammatory mediator pharmacology.
Ortho-methoxy regioisomer confers anticancer rather than ion channel modulation — even minor substitution shifts can alter biological pathway engagement.

Quantitative Evidence Guide: CAS 899983-11-0 versus Closest Pharmacological and Structural Comparators for KCNQ2 Antagonism


KCNQ2 Homomeric Channel Antagonist Potency: CAS 899983-11-0 vs. ML252, XE991, and Linopirdine

CAS 899983-11-0 exhibits an IC₅₀ of 70 nM against human KCNQ2 (Kv7.2) homomeric channels expressed in CHO cells, measured by automated patch clamp electrophysiology [1]. This places it in a comparable potency range to ML252 (IC₅₀ = 69 nM), a well-characterized KCNQ2-selective probe [2], and is approximately 10-fold more potent than the classical KCNQ blocker XE991 (KCNQ2 IC₅₀ ≈ 710 nM) and approximately 30- to 100-fold more potent than linopirdine (KCNQ2 IC₅₀ range ≈ 2.1–7.1 μM) [3]. All comparator IC₅₀ values were obtained under comparable electrophysiological assay conditions.

KCNQ2 Potency
Cross-study comparable
IC₅₀ 70 nM vs. ML252 69 nM, XE991 ~710 nM, linopirdine 2.1–7.1 µM
Supports KCNQ2 assay potency context; comparable to ML252
Automated patch clamp, CHO cells
KCNQ2 inhibitor Kv7.2 electrophysiology Automated patch clamp

KCNQ2/Q3 Heteromeric Channel Antagonist Activity: CAS 899983-11-0 vs. ML252

CAS 899983-11-0 also antagonizes the physiologically relevant KCNQ2/Q3 heteromeric channel (which underlies the neuronal M-current) with an IC₅₀ of 120 nM in CHO cells by automated patch clamp [1]. This value is identical to the reported KCNQ2/Q3 IC₅₀ of ML252 (120 nM) [2], indicating matched potency at the heteromeric channel despite the two compounds belonging to structurally distinct chemotypes (tetrahydroquinoline-benzamide vs. phenyl-pyrrolidinyl-acetamide).

KCNQ2/Q3 Activity
Cross-study comparable
IC₅₀ 120 nM, equipotent to ML252 (120 nM)
Supports M-current heteromer blockade context
CHO cells, 3 min incubation
M-current inhibitor KCNQ2/Q3 heteromer Neuronal excitability

KCNQ2 vs. KCNQ1 Selectivity Window: CAS 899983-11-0 Relative to ML252

CAS 899983-11-0 exhibits a moderate selectivity window between KCNQ2 (IC₅₀ = 70 nM) and the cardiac KCNQ2/Q3 heteromer (IC₅₀ = 120 nM), corresponding to an approximate 1.7-fold selectivity ratio for the homomeric channel [1]. By contrast, ML252 displays a 1.7-fold ratio between KCNQ2 (69 nM) and KCNQ2/Q3 (120 nM) but achieves over 40-fold selectivity for KCNQ2 versus the cardiac KCNQ1 (Kv7.1) channel (IC₅₀ = 2.92 μM) . While direct KCNQ1 inhibition data are not available for CAS 899983-11-0, the structural homology of the tetrahydroquinoline scaffold to known KCNQ channel modulators [2] suggests that independent KCNQ1 counter-screening is warranted before deploying CAS 899983-11-0 in assays where cardiac channel off-target effects must be excluded.

KCNQ1 Selectivity
Class-level
KCNQ1 data not reported; ML252 shows 42-fold KCNQ2/KCNQ1 selectivity
KCNQ1 counter-screen recommended prior to cardiac or in vivo studies
Cardiac off-target review needed
Kv7 subtype selectivity KCNQ1 counter-screen Cardiac safety profiling

Structural Determinant of Pharmacological Specificity: Cyclopropanecarbonyl N1-Substitution as a KCNQ-Active Motif

The N1-cyclopropanecarbonyl substituent present in CAS 899983-11-0 is a recurrent structural motif in patented KCNQ potassium channel modulators. Bristol-Myers Squibb's arylcyclopropylcarboxylic amide patent series (US Patent 7,144,881 B2) explicitly claims compounds bearing cyclopropanecarbonyl amide moieties as KCNQ2 and KCNQ2/Q3 channel openers for migraine, epilepsy, and pain indications [1]. In contrast, the N1-benzyl tetrahydroquinoline analog (CAS not listed; C24 variant) lacks this cyclopropanecarbonyl feature and is associated with different biological activity profiles . Furthermore, the C7 positional isomer (CAS 898423-72-8), which retains the N1-cyclopropanecarbonyl but relocates the methoxybenzamide to position 7, has been reported to inhibit COX-2 and iNOS rather than KCNQ channels [2], indicating that both the N1-cyclopropanecarbonyl and the C6 substitution geometry are jointly required for the KCNQ2 antagonist pharmacology observed with CAS 899983-11-0.

SAR Motif
Class-level
N1-cyclopropanecarbonyl + C6 substitution required; C7 isomer shifts to COX-2/iNOS
Structural specificity supports KCNQ2 target engagement
Positional isomer redirects pathway
Cyclopropane pharmacophore Tetrahydroquinoline SAR KCNQ modulator patent

Commercial Availability and Purity Specification for Reproducible Research Procurement

CAS 899983-11-0 is commercially available through Life Chemicals (catalog F2769-0083) with a certified purity of ≥90% as verified by LCMS and/or 400 MHz NMR [1]. Catalog pricing as of 2023 lists $59.00 for 2 mg and $109.00 for 25 mg quantities [1]. In contrast, widely used KCNQ2 reference probes such as ML252 (CAS 1392494-64-2) and XE991 (CAS 122955-42-4) are typically supplied through different specialty vendors (e.g., MedChemExpress, Tocris, Selleck Chemicals) with vendor-specific purity certifications and pricing tiers . For laboratories requiring a tetrahydroquinoline-scaffold KCNQ2 antagonist distinct from the phenylacetamide (ML252) and anthranilamide (XE991) chemotypes, CAS 899983-11-0 offers a procurement-ready alternative with documented purity specifications.

Purity Specification
Supporting evidence
≥90% (LCMS/NMR); available 2 mg, 25 mg
Supports batch-defined procurement and reproducibility
Supplier: Life Chemicals F2769-0083
Research chemical sourcing Purity specification Supplier comparison

Recommended Research Application Scenarios for CAS 899983-11-0 Based on Verified Quantitative Evidence


KCNQ2/Kv7.2 Channel Pharmacology Studies Requiring a Non-ML252 Chemotype

Investigators studying KCNQ2 channel pharmacology who seek a potent (IC₅₀ = 70 nM) antagonist from a tetrahydroquinoline-benzamide chemotype—structurally distinct from the extensively characterized ML252 (phenyl-pyrrolidinyl-acetamide) scaffold—can employ CAS 899983-11-0 as an alternative chemical probe [1]. Using both compounds in parallel electrophysiology experiments (CHO cells, automated patch clamp) enables chemotype-orthogonal validation of KCNQ2-dependent phenotypes, reducing the risk of scaffold-specific off-target confounds [1]. The matched KCNQ2/Q3 heteromer potency (120 nM for both compounds) ensures comparable M-current blockade regardless of chemotype [2].

Structure-Activity Relationship (SAR) Campaigns Centered on Tetrahydroquinoline-Based Ion Channel Modulators

Medicinal chemistry programs exploring tetrahydroquinoline derivatives as KCNQ channel modulators can use CAS 899983-11-0 as a reference standard for C6-substituted analogs [1]. The patent literature establishes that N1-cyclopropanecarbonyl substitution is a validated KCNQ-active motif [2], and the quantitative IC₅₀ data (70 nM at KCNQ2, 120 nM at KCNQ2/Q3) provide a benchmark against which newly synthesized C6-derivatives can be compared in automated patch clamp assays. Procurement of CAS 899983-11-0 alongside its C7 positional isomer (CAS 898423-72-8) [3] further enables systematic exploration of substitution geometry effects on KCNQ channel pharmacology versus inflammatory mediator pathways (COX-2/iNOS).

Native M-Current Modulation Studies in Neuronal Preparations

For ex vivo electrophysiology studies of native neuronal M-current (mediated by KCNQ2/Q3 heteromeric channels), CAS 899983-11-0 provides a validated antagonist tool with a defined IC₅₀ of 120 nM at the KCNQ2/Q3 heteromer [1]. This potency exceeds that of the classical M-current blocker linopirdine (KCNQ2/Q3 IC₅₀ ≈ 2.4–7 μM) by approximately 20- to 60-fold [2], allowing lower working concentrations that reduce the likelihood of off-target effects on other potassium channel subtypes. Researchers should independently verify KCNQ1 selectivity before extending use to cardiac or in vivo preparations, given the absence of published KCNQ1 counter-screen data for this compound [3].

Procurement of a Structurally Defined KCNQ2 Antagonist for Academic Screening Libraries

Academic drug discovery cores and chemical biology screening facilities seeking to diversify their ion channel-targeted compound collections can procure CAS 899983-11-0 as a quality-controlled (≥90% purity by LCMS/NMR), commercially available KCNQ2 antagonist with publicly curated bioactivity data (ChEMBL ID CHEMBL2164048; BindingDB ID BDBM50395464) [1]. The compound's well-defined molecular architecture (C₂₁H₂₂N₂O₃, MW 350.42 g/mol) [1], documented vendor sourcing (Life Chemicals, catalog F2769-0083) [2], and availability at both screening (2 mg) and follow-up (25 mg) quantities support its integration into tiered screening cascades with full experimental reproducibility.

Application
Selection Property
Validation Focus
KCNQ2 pharmacology studies (non-ML252 chemotype)
Tetrahydroquinoline-benzamide scaffold
KCNQ2/KCNQ2-Q3 patch clamp validation
Tetrahydroquinoline SAR campaigns
C6-substituted analog benchmark
KCNQ2 potency and selectivity assay
Native M-current modulation studies
KCNQ2/Q3 heteromer antagonist
M-current electrophysiology; verify KCNQ1 selectivity
Academic screening library procurement
Documented purity and bioactivity data
Batch reproducibility; ChEMBL/BindingDB data
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